molecular formula C19H23ClN2O4S2 B10980497 1-[(4-Chlorophenyl)sulfonyl]-4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazine

1-[(4-Chlorophenyl)sulfonyl]-4-{[4-(propan-2-yl)phenyl]sulfonyl}piperazine

Cat. No.: B10980497
M. Wt: 443.0 g/mol
InChI Key: OJVTZSLFVHQINP-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)SULFONYL]-4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINE is an organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of two sulfonyl groups attached to a piperazine ring, with one sulfonyl group linked to a 4-chlorophenyl group and the other to a 4-isopropylphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)SULFONYL]-4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINE typically involves the reaction of piperazine with 4-chlorobenzenesulfonyl chloride and 4-isopropylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)SULFONYL]-4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-[(4-CHLOROPHENYL)SULFONYL]-4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINE is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)SULFONYL]-4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways involved in inflammation and allergic responses, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-CHLOROPHENYL)SULFONYL]-4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINE is unique due to the presence of both 4-chlorophenyl and 4-isopropylphenyl sulfonyl groups, which confer distinct chemical and biological properties. This dual substitution pattern allows for diverse interactions with molecular targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C19H23ClN2O4S2

Molecular Weight

443.0 g/mol

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-(4-propan-2-ylphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H23ClN2O4S2/c1-15(2)16-3-7-18(8-4-16)27(23,24)21-11-13-22(14-12-21)28(25,26)19-9-5-17(20)6-10-19/h3-10,15H,11-14H2,1-2H3

InChI Key

OJVTZSLFVHQINP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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